4-(4-Methoxy-2-methylphenyl)quinoline
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Overview
Description
4-(4-Methoxy-2-methylphenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry. This compound, with the molecular formula C17H15NO, is characterized by a quinoline core substituted with a 4-methoxy-2-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-2-methylphenyl)quinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for producing quinoline derivatives. This method typically involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene .
Another method involves the Friedländer synthesis, where 2-aminobenzophenone reacts with an aldehyde or ketone under acidic or basic conditions to form the quinoline ring . The reaction conditions can vary, but typically involve heating the reactants in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce various substituents onto the quinoline core . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-2-methylphenyl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
4-(4-Methoxy-2-methylphenyl)quinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-2-methylphenyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . Additionally, the compound can intercalate into DNA, preventing replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
4-Hydroxyquinoline: A derivative with hydroxyl substitution, exhibiting different pharmacological properties.
2-Methylquinoline: Another derivative with a methyl group at the 2-position, used in various chemical syntheses.
Uniqueness
4-(4-Methoxy-2-methylphenyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C17H15NO |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-(4-methoxy-2-methylphenyl)quinoline |
InChI |
InChI=1S/C17H15NO/c1-12-11-13(19-2)7-8-14(12)15-9-10-18-17-6-4-3-5-16(15)17/h3-11H,1-2H3 |
InChI Key |
GIXZLAYOLZPYLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
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